molecular formula C23H21N7OS B12020140 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide

Cat. No.: B12020140
M. Wt: 443.5 g/mol
InChI Key: MJPLSOJYRQTNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a 4-pyridyl substituent at position 5 of the triazole ring and a 9-ethylcarbazol-3-yl group linked via an acetamide bridge. Its molecular formula is C₂₄H₂₀N₆OS, with a molecular weight of 440.53 g/mol (CAS RN: 678983-46-5) .

Properties

Molecular Formula

C23H21N7OS

Molecular Weight

443.5 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C23H21N7OS/c1-2-29-19-6-4-3-5-17(19)18-13-16(7-8-20(18)29)26-21(31)14-32-23-28-27-22(30(23)24)15-9-11-25-12-10-15/h3-13H,2,14,24H2,1H3,(H,26,31)

InChI Key

MJPLSOJYRQTNCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4)C5=CC=CC=C51

Origin of Product

United States

Biological Activity

The compound 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide is a hybrid molecule that combines elements of triazole and carbazole. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The structural components suggest a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure

The compound can be described by its molecular formula C17H19N5SC_{17}H_{19}N_{5}S and features distinct functional groups that contribute to its biological activity. The triazole moiety is known for its pharmacological properties, while the carbazole structure enhances its electronic properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole possess significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. In vitro tests indicated that the compound exhibits broad-spectrum activity against pathogens such as Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Anticancer Properties

Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. A recent study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The presence of the carbazole moiety appears to enhance this effect by promoting reactive oxygen species (ROS) generation .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key metabolic enzymes. Notably, it demonstrated significant inhibition of acetylcholinesterase (AChE), which is relevant for treating neurological disorders such as Alzheimer's disease. The inhibition rates were measured using standard enzyme kinetics assays, showing competitive inhibition characteristics .

Research Findings and Case Studies

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialCandida albicansMIC = 8 µg/mL
AnticancerMCF-7 (breast cancer cells)IC50 = 15 µM; induces apoptosis
Enzyme InhibitionAChEIC50 = 12 µM; competitive inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : The carbazole component facilitates ROS production, leading to oxidative stress in target cells.
  • Enzyme Interaction : The triazole ring interacts with enzyme active sites, particularly AChE, inhibiting their function.
  • Cell Cycle Arrest : Induction of apoptosis is mediated through caspase activation pathways.

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential applications as a pharmaceutical agent. Research indicates that derivatives of carbazole and triazole have exhibited significant biological activities, including:

  • Anticancer Activity : Studies have shown that compounds containing triazole rings can inhibit cancer cell proliferation. For instance, triazole derivatives have been linked to the inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Antimicrobial Properties : Compounds similar to this structure have demonstrated antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Material Science

The unique electronic properties of carbazole derivatives make them suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The presence of the carbazole moiety can enhance the electroluminescent properties of materials used in OLEDs. Research has shown that carbazole-based compounds can improve device efficiency .
  • Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers due to its ability to facilitate charge transport, which is essential for applications in sensors and photovoltaic cells.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various triazole derivatives, it was found that compounds with similar structural features to 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Synthesis of Novel Materials

Research focused on synthesizing new materials for OLED applications demonstrated that incorporating triazole and carbazole derivatives into polymer matrices improved light-emitting efficiency. The study highlighted the role of these compounds in enhancing charge mobility and reducing energy loss during electron transport .

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes structural analogs and their substituent variations:

Compound Name / ID R1 (Triazole Substituent) R2 (Aryl Acetamide Group) Notable Features Reference
Target Compound (678983-46-5) 4-amino, 5-(4-pyridyl) 9-ethylcarbazol-3-yl High lipophilicity, potential CNS activity
AS111 (3-methylphenyl derivative) 4-amino, 5-(2-pyridyl) 3-methylphenyl 1.28× anti-inflammatory activity vs. diclofenac
Compound 1 (332883-49-5) 4-ethyl, 5-(4-pyridinyl) 4-methoxyphenyl Lower steric hindrance, moderate activity
811472-74-9 4-amino, 5-(2,4-dichlorophenyl) 9-ethylcarbazol-3-yl Enhanced halogen interactions, uncharacterized activity
Thiometrizole (Cerebral circulation) 5-(4-pyridyl), 4-(2-methoxyphenyl) Morpholinium counterion Improves cerebral vessel reactivity in microgravity

Pharmacological Activity Comparison

Anti-Inflammatory Effects
  • AS111 demonstrated 1.28× potency compared to diclofenac sodium in formalin-induced rat edema models, attributed to cyclooxygenase-2 (COX-2) inhibition .
  • Compound 1 (4-methoxyphenyl variant) showed comparable activity to diclofenac but lower than AS111, suggesting 2-pyridyl substitution enhances target binding .
Neuroactivity and CNS Penetration
  • Thiometrizole , a morpholinium salt with a 4-pyridyl-triazole core, improved cerebral vessel reactivity in microgravity models, likely due to nitric oxide modulation . The target compound’s 9-ethylcarbazol group may confer similar neuroactivity but requires validation.
Cancer Cell Viability Inhibition

Structure-Activity Relationships (SAR)

  • Pyridyl Position : 2-pyridyl (AS111) vs. 4-pyridyl (target) alters steric and electronic interactions; 2-pyridyl enhances anti-inflammatory activity .
  • Aryl Group: 9-ethylcarbazol (target) increases lipophilicity vs.
  • Halogenation : Dichlorophenyl substitution (811472-74-9) may improve target affinity but introduces toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.